molecular formula C13H20Cl2N2 B2949400 1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride CAS No. 2490406-22-7

1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride

Cat. No. B2949400
CAS RN: 2490406-22-7
M. Wt: 275.22
InChI Key: SESZUUDQUIYOSU-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,8,12b-Octahydropyrazino2,1-abenzazepine;dihydrochloride is a chemical compound . It is also known as 2H-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino2,1-abenzazepine .


Synthesis Analysis

A series of 1,2,3,4,6,7,8,12b-octahydropyrazino2,1-alpha benzazepine derivatives was prepared and evaluated for cestocidal activity in an in vitro Taenia crassiceps screen . Many of these derivatives proved to be highly active .


Molecular Structure Analysis

The 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino2,1-abenzazepine molecule contains a total of 34 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4,6,7,8,12b-Octahydropyrazino2,1-abenzazepine;dihydrochloride include its molecular weight, density, boiling point, and melting point .

Future Directions

The future directions of 1,2,3,4,6,7,8,12b-Octahydropyrazino2,1-abenzazepine;dihydrochloride research could involve further development of its derivatives, as some have shown high activity in cestocidal screens .

properties

IUPAC Name

1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-6-12-11(4-1)5-3-8-15-9-7-14-10-13(12)15;;/h1-2,4,6,13-14H,3,5,7-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESZUUDQUIYOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3CNCCN3C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride

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